
4,6-Diphenylpyrimidine
Übersicht
Beschreibung
4,6-Diphenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with phenyl groups at the 4- and 6-positions. Its unique electronic and structural properties make it a versatile scaffold in diverse applications:
- Optoelectronics: As an electron-accepting unit in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). For example, 4,6-PhPMAF (a derivative with spiroacridine donors) exhibits deep-blue emission with Commission International de l'Eclairage (CIE) coordinates of (0.15, 0.11), superior color purity, and thermal stability (decomposition temperature >400°C with 5% weight loss) .
- Medicinal Chemistry: Derivatives act as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), targeting Alzheimer’s disease (AD). Compound VB1, for instance, shows IC₅₀ values of 18.34 nM (MAO-A) and 30.46 nM (AChE) .
- Coordination Chemistry: Serves as a ligand in platinum complexes, enabling applications in photophysical studies .
Vorbereitungsmethoden
Chalcone-Thiourea Cyclocondensation
Reaction Mechanism and General Procedure
The most widely reported method for synthesizing 4,6-diphenylpyrimidine involves the cyclocondensation of chalcone derivatives with thiourea under alkaline conditions. Chalcones, synthesized via Claisen-Schmidt condensation of acetophenones and benzaldehydes, react with thiourea in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form the pyrimidine ring . The reaction proceeds through a Michael addition followed by cyclization and aromatization (Figure 1).
Procedure :
-
Chalcone Synthesis : Equimolar quantities of substituted benzaldehyde and acetophenone are ground in a mortar with KOH/ethanol, yielding chalcones within 10–12 minutes .
-
Pyrimidine Formation : Chalcone (0.01 mol) and thiourea (0.01 mol) are ground with KOH/ethanol, neutralized with ice water, and recrystallized from ethanol .
Optimization and Yields
Yields range from 70% to 78%, depending on substituents (Table 1). Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reactivity due to increased electrophilicity of the chalcone carbonyl .
Table 1: Yields and Physical Data of this compound Derivatives
Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |
---|---|---|---|---|
1a | H | 72 | 182–184 | C₁₆H₁₂N₂S |
1b | 4-Cl | 74 | 190–192 | C₁₆H₁₁ClN₂S |
1d | 4-NO₂ | 78 | 198–200 | C₁₆H₁₁N₃O₂S |
Characterization :
-
IR Spectroscopy : Key peaks include C=S (1250 cm⁻¹), C=N (1590 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
-
NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.2 ppm and thioketone protons at δ 5.5–5.6 ppm .
Microwave-Assisted Multicomponent Synthesis
Reaction Design and Catalysis
A novel approach employs microwave irradiation to synthesize 4,6-diphenylpyrimidines from acetophenones, benzaldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source . Lewis acids (BF₃·OEt₂ or TMSOTf) control selectivity between pyrimidines (2N) and pyridines (1N) .
Procedure :
-
Microwave Conditions : Acetophenone (3), benzaldehyde (4), and HMDS are irradiated at 120°C for 20 minutes.
-
Acid Selection : BF₃·OEt₂ favors pyrimidine formation via [2+1+2+1] cyclization, while TMSOTf promotes pyridine synthesis .
Efficiency and Scalability
This method achieves 70–75% yields with reduced reaction times (20 minutes vs. 6 hours for conventional methods) . The use of HMDS avoids hazardous ammonium salts, enhancing sustainability.
Mechanistic Insight :
-
BF₃·OEt₂ activates the carbonyl group of chalcone intermediates, facilitating nucleophilic attack by thiourea.
-
TMSOTf silylates intermediates, altering the cyclization pathway .
Solvent-Free Mechanochemical Synthesis
Green Chemistry Approach
Grinding chalcones and thiourea in a mortar without solvents achieves 70–78% yields, aligning with green chemistry principles . This method eliminates volatile organic solvents and reduces energy consumption.
Advantages :
-
Cost-Effectiveness : No specialized equipment required.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
Method | Yield (%) | Time | Key Advantages | Limitations |
---|---|---|---|---|
Chalcone-Thiourea | 70–78 | 6–12 hours | High reproducibility | Solvent waste |
Microwave-Assisted | 70–75 | 20 minutes | Rapid, scalable | Requires specialized equipment |
Mechanochemical | 70–78 | 10 minutes | Solvent-free, eco-friendly | Limited to small-scale synthesis |
Applications and Pharmacological Relevance
This compound derivatives exhibit inhibitory activity against cytochrome P450 enzymes (CYP1A2, CYP2C19) and antimicrobial properties . Their planar structure also makes them candidates for organic semiconductors.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4,6-diphenylpyrimidine exhibit promising anticancer properties. A study focused on synthesizing this compound substituted benzamide derivatives showed that these compounds act as histone deacetylase (HDAC) inhibitors. The results indicated that certain derivatives demonstrated high selectivity towards HDAC-10, which is critical in cancer treatment. Compound 6b from this study inhibited cervical cancer and neuroblastoma cells effectively, suggesting potential as anticancer agents comparable to standard drugs like Vorinostat .
Neuroprotective Effects
Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound derivatives have been identified as dual inhibitors of monoamine oxidase and acetylcholinesterase, enzymes implicated in Alzheimer's pathology. These compounds were found to be non-toxic to human neuroblastoma cells and showed stability in molecular dynamics simulations, indicating their potential as therapeutic leads .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives was evaluated against various bacterial strains. In a study assessing the antibacterial activity of synthesized compounds, several derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. For instance, compound 6d demonstrated notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents .
Compound | Zone of Inhibition (mm) | Gram-Positive | Gram-Negative |
---|---|---|---|
6a | 15 | Yes | Yes |
6b | 20 | Yes | No |
6c | 16 | Yes | Yes |
6d | 26 | Yes | Yes |
Chloramphenicol (Control) | 31 | Yes | Yes |
Biological Research
Modulation of Utrophin for Duchenne Muscular Dystrophy
Recent studies have explored the role of this compound derivatives as utrophin modulators for treating Duchenne muscular dystrophy (DMD). These compounds were designed to enhance utrophin expression in muscle tissues, potentially offering a therapeutic strategy that bypasses the need for dystrophin replacement. The findings suggest that these compounds could lead to improved muscle function in DMD patients .
Material Science
Organic Semiconductors
In material science, this compound is being investigated for its properties in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in advanced materials development. The compound serves as a building block for synthesizing more complex organic molecules used in electronic devices.
Wirkmechanismus
The mechanism of action of 4,6-Diphenylpyrimidine varies depending on its application:
Anticancer Activity: It inhibits Aurora kinase A, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.
Utrophin Modulation: In the treatment of Duchenne muscular dystrophy, it acts as a utrophin modulator, upregulating utrophin expression to compensate for the lack of dystrophin.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Optoelectronic Properties: 4,6- vs. 2,6-Diphenylpyrimidine Derivatives
The positional isomerism of nitrogen atoms in diphenylpyrimidine significantly impacts OLED performance. Key comparisons between 4,6-PhPMAF and 2,6-PhPMAF are summarized below:
Key Findings :
- Device Efficiency : The 2,6-isomer exhibits higher EQE and luminance (1,445 cd/m² vs. 213 cd/m² for 4,6-PhPMAF) due to faster triplet-to-singlet exciton conversion and a smaller ΔEₛₜ .
- Color Purity : 4,6-PhPMAF achieves deeper blue emission (CIE y = 0.11), critical for high-definition displays, despite lower efficiency .
- Thermal Robustness : The 4,6-derivative demonstrates superior thermal stability, enabling prolonged device operation .
Conductance in Quasi-Aromatic Systems
4,6-Diphenylpyrimidine exhibits lower single-molecule conductance compared to quasi-aromatic dibenzoylmethane (DBM) coordination compounds. For example:
- Conductance of DBM-based quasi-aromatic chelates exceeds that of this compound by a factor of ~9, attributed to enhanced electron delocalization in non-aromatic systems .
Medicinal Chemistry: Enzyme Inhibition Profiles
This compound derivatives outperform other pyrimidine-based compounds in dual enzyme inhibition:
Key Findings :
- Potency: VB1 and VB8 show nanomolar inhibition, surpassing many structurally distinct pyrimidine analogs (e.g., indenopyrimidines targeting MK2) .
Photophysical Behavior in Coordination Complexes
Platinum complexes incorporating this compound (e.g., PXSe2DPm) exhibit strong visible-light absorption and long-lived triplet states, unlike non-planar pyrimidine ligands. Such properties are pivotal for applications in light-harvesting systems .
Biologische Aktivität
4,6-Diphenylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article delves into the pharmacological properties of this compound, summarizing key research findings, case studies, and presenting data tables that illustrate its biological activity.
1. Overview of this compound
This compound is a pyrimidine derivative characterized by two phenyl groups attached to the 4 and 6 positions of the pyrimidine ring. This structural arrangement contributes to its ability to interact with various biological targets, making it a candidate for drug development.
2.1 Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.
- Case Study: HDAC Inhibition
Table 1: Binding Energies of Selected Compounds with HDAC Enzymes
Compound | HDAC Target | Binding Energy (kcal/mol) |
---|---|---|
Compound 6b | HDAC-10 | -9.30 |
Vorinostat (Standard) | HDAC-2 | -8.50 |
2.2 Antimicrobial Activity
This compound derivatives also exhibit antimicrobial properties against various bacterial and fungal strains.
- Case Study: Antimicrobial Screening
Table 2: Zone of Inhibition for Antimicrobial Activity
Compound | E. coli | S. aureus | C. albicans |
---|---|---|---|
Compound 3 | 9.00 ± 0.13 mm | 12.00 ± 0.55 mm | 11.50 ± 0.35 mm |
Ciprofloxacin (Standard) | 24.50 ± 0.30 mm | 26.00 ± 0.27 mm | 32.00 ± 0.40 mm |
The biological activities of this compound derivatives can be attributed to their ability to inhibit specific enzymes involved in critical cellular processes:
- HDAC Inhibition : By inhibiting HDAC enzymes, these compounds alter gene expression patterns that promote apoptosis and inhibit tumor growth.
- Antimicrobial Mechanism : The exact mechanism is still under investigation; however, it is believed that these compounds disrupt microbial cell wall synthesis or function.
4. In Silico Studies
In silico molecular docking studies have been employed to predict the binding affinities of various derivatives to their targets:
- A derivative showed promising results with binding energies ranging from -16.72 to -11.63 kcal/mol when docked with Aurora kinase A (AURKA), suggesting potential as an anticancer agent .
5. Conclusion and Future Directions
The biological activity of this compound highlights its potential as a versatile therapeutic agent in oncology and infectious diseases. Ongoing research aims to refine these compounds for improved efficacy and selectivity.
Future studies should focus on:
- Further elucidating the mechanisms of action through advanced biochemical assays.
- Conducting clinical trials to evaluate the safety and efficacy of these compounds in human subjects.
- Exploring the structure-activity relationship (SAR) to optimize lead compounds for drug development.
The promising results from both in vitro and in silico studies position this compound derivatives as significant candidates in the pharmaceutical landscape for treating cancer and microbial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-diphenylpyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves the condensation of substituted benzaldehydes with amidine derivatives under basic conditions. For example, substituted chalcones can react with guanidine nitrate in ethanol under reflux to yield this compound derivatives . Optimization of reaction time (typically 8–12 hours) and temperature (80–100°C) is critical to achieving yields >70%. Purity can be enhanced via recrystallization using ethanol or dichloromethane-hexane mixtures.
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and substitution patterns. X-ray crystallography is recommended for resolving solid-state configurations, particularly in coordination complexes (e.g., dinuclear platinum(II) systems) . Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the molecular formula C₁₆H₁₂N₂ (m/z 232.1).
Q. What are the solubility challenges of this compound in biological assays, and how can they be mitigated?
- Methodological Answer : The compound exhibits limited solubility in aqueous media (e.g., PBS buffer). Co-solvent systems like DMSO (≤1% v/v) or sodium hydroxide (0.1 M NaOH) are often used to enhance solubility for in vitro studies . Dynamic light scattering (DLS) can monitor aggregation in biological buffers.
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry, and what photophysical properties arise in metal complexes?
- Methodological Answer : The pyrimidine nitrogen atoms and pendant phenyl groups enable chelation with transition metals (e.g., Pt(II), Ir(III)). Dinuclear platinum(II) complexes incorporating this compound exhibit intense luminescence in the solid state (λₑₘ ≈ 550–650 nm) due to metal-metal-to-ligand charge transfer (MMLCT) transitions . Lifetime measurements (microsecond range) and quantum yield calculations (Φ ≈ 0.2–0.4) are critical for OLED applications.
Q. What contradictions exist between the aromaticity of this compound and its electronic conductance in molecular junctions?
- Methodological Answer : Despite its aromatic character, single-molecule conductance studies reveal lower conductance compared to non-aromatic β-ketoenolate coordination compounds. This discrepancy may arise from reduced π-conjugation due to steric hindrance from phenyl substituents. Experimental validation via scanning tunneling microscopy (STM) break-junction techniques and DFT calculations (e.g., HOMO-LUMO gap analysis) is recommended .
Q. How can this compound derivatives be optimized for kinase inhibition (e.g., FAK, BTK) while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of sulfonamide or morpholine substituents at the pyrimidine C2 position. For FAK inhibition, IC₅₀ values <10 nM are achievable with 2,4-diarylaminopyrimidine derivatives. Selectivity profiling using kinase panels (e.g., Eurofins KinaseProfiler) and molecular docking (e.g., AutoDock Vina) against ATP-binding pockets (e.g., FAK PDB: 2JKK) are essential .
Q. What role does this compound play in the design of near-infrared (NIR) emissive materials for OLEDs?
- Methodological Answer : When integrated into dinuclear Pt(II) complexes with pyrenyl-dipyridine ligands, this compound facilitates dual phosphorescence emission (λₑₘ ≈ 700–800 nm). Device optimization involves doping the complex into a poly(N-vinylcarbazole) (PVK) matrix, achieving external quantum efficiencies (EQE) >15% in solution-processed OLEDs .
Q. How can researchers address conflicting data on the neuroprotective efficacy of this compound derivatives?
- Methodological Answer : Discrepancies in in vivo vs. in vitro neuroprotection studies (e.g., Na+/H+ exchanger inhibition) may arise from blood-brain barrier permeability. Strategies include structural modifications (e.g., halogenation to enhance lipophilicity) and pharmacokinetic profiling (e.g., LogP determination via shake-flask method). Rodent models of intraocular pressure modulation provide mechanistic insights .
Q. Data Contradiction Analysis
Q. Why do computational predictions of aromatic stability in this compound conflict with experimental reactivity in cross-coupling reactions?
- Methodological Answer : DFT calculations often overestimate aromatic stabilization energy due to neglecting steric effects. Experimental validation via Suzuki-Miyaura coupling reactions shows reduced reactivity at the C4 and C6 positions compared to unsubstituted pyrimidine. Control experiments with deuterated analogs and Hammett substituent constants (σ values) are recommended .
Eigenschaften
IUPAC Name |
4,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMZQGIDWILAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355817 | |
Record name | 4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3977-48-8 | |
Record name | 4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.